molecular formula C13H17N B1324404 1,3-Dihydrospiro[indene-2,4'-piperidine] CAS No. 6841-89-0

1,3-Dihydrospiro[indene-2,4'-piperidine]

Cat. No. B1324404
CAS RN: 6841-89-0
M. Wt: 187.28 g/mol
InChI Key: AJOICBZPOILCTP-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,4'-piperidine] is a cyclic compound that belongs to the spirodienone family. It is a colorless solid that is soluble in organic solvents and has a melting point of 74-76 °C. 1,3-Dihydrospiro[indene-2,4'-piperidine] has been studied extensively for its potential applications in medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

  • Synthesis of Spirocompounds : A study by Younesi, Sorotskaya, and Krapivin (2009) outlined a method to prepare new spirocompounds like 3,5'-dioxo-2'-phenyl-1,3-dihydrospiro[indene-2,4'-[1,3]oxazol]-1-yl acetate and its derivatives. These compounds were synthesized via the interaction of N-benzoylglycine with ortho-formylbenzoic acids and were purified through column chromatography. Their composition and structure were confirmed through various analytical techniques, making them interesting subjects for further research in the field of organic chemistry (Younesi et al., 2009).

  • Regioselective Synthesis for Renin Inhibitors : Nakamura et al. (2009) reported an efficient synthetic method for a 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidines] scaffold, which showed moderate in vitro binding affinity for purified human renin. This highlights the potential of this compound in medicinal chemistry, specifically for the development of renin inhibitors (Nakamura et al., 2009).

  • Anti-Tumor Properties : Girgis (2009) explored the anti-tumor activity of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones. The compounds showed promising anti-tumor activity against various human tumor cell lines, particularly against the melanoma cell line SK-MEL-2. This study highlights the potential of these compounds in the development of anti-cancer therapies (Girgis, 2009).

  • Bioisosteres and σ Receptor Affinity : Oberdorf et al. (2012) synthesized a series of σ ligands based on the 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] framework. The study revealed that certain substituents and the electron density of the thiophene moiety significantly influenced the σ(1) receptor affinity, indicating the potential of these compounds in the development of selective σ receptor ligands (Oberdorf et al., 2012).

  • CF3-Containing Derivatives Synthesis : Dai et al. (2012) described a one-pot multi-component reaction to synthesize CF3-containing spiro[indene-2,3'-piperidine] derivatives. The study presented a plausible reaction mechanism and confirmed the structures of the compounds through various spectroscopic techniques. This research contributes to the synthesis methodologies of CF3-containing compounds, which are significant in medicinal chemistry and material science (Dai et al., 2012).

properties

IUPAC Name

spiro[1,3-dihydroindene-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOICBZPOILCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydrospiro[indene-2,4'-piperidine]

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